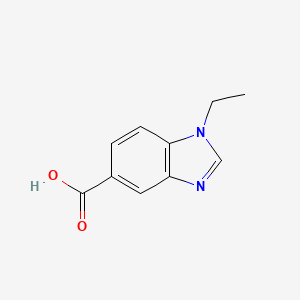

1-Ethyl-1H-benzoimidazole-5-carboxylic acid

Description

Significance of the Benzimidazole (B57391) Carboxylic Acid Scaffold in Chemical Biology and Material Science Research

The benzimidazole core is a privileged structural motif in drug discovery and chemical biology. This is due to its ability to mimic natural nucleotides, allowing it to interact with various biological macromolecules such as proteins and enzymes. medcraveonline.comnih.gov The incorporation of a carboxylic acid group enhances the molecule's functionality, often improving its solubility and providing a key site for further chemical modifications.

In Chemical Biology , benzimidazole carboxylic acid derivatives have been investigated for a wide range of pharmacological activities. They have shown potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. medcraveonline.comnih.govrsc.org The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond donors and acceptors, facilitating binding to biological targets. nih.gov For instance, certain benzimidazole derivatives have been explored as topoisomerase inhibitors, which are crucial in cancer therapy. nih.govnih.gov

In Material Science , the benzimidazole scaffold is valued for its thermal stability, and its derivatives have applications in the development of high-performance polymers and organic light-emitting diodes (OLEDs). rsc.org They are also studied as corrosion inhibitors and in the creation of novel fluorescent materials and chemosensors. nih.govrsc.org The ability of the benzimidazole nucleus to engage in various chemical interactions makes it a versatile building block for advanced materials.

Overview of Research Trajectories for N-Substituted Benzimidazole-5-carboxylic Acid Derivatives

Research into N-substituted benzimidazole-5-carboxylic acid derivatives has followed several key trajectories, primarily driven by the desire to develop new therapeutic agents and functional materials. The substitution at the N-1 position of the benzimidazole ring significantly influences the compound's physicochemical properties and biological activity.

One major research focus is the synthesis of novel derivatives with diverse substituents at the N-1 position. By introducing different alkyl or aryl groups, chemists can fine-tune the molecule's lipophilicity, steric hindrance, and electronic properties. This allows for the exploration of structure-activity relationships (SARs) to optimize the desired biological or material properties. nih.gov For example, the synthesis of various 1,2-disubstituted benzimidazole-5-carboxylates has been pursued to develop new anti-inflammatory and antimicrobial agents. medcraveonline.com

Another significant trajectory is the investigation of their pharmacological potential . N-substituted benzimidazole-5-carboxylic acids are frequently screened for a wide array of biological activities. Studies have explored their efficacy as inhibitors of enzymes like neuraminidase and as potential anticancer agents. nih.govanalis.com.my The carboxylic acid moiety is often esterified or converted to an amide to create prodrugs or to modulate the compound's interaction with biological targets. researchgate.net

Furthermore, the development of efficient synthetic methodologies for these compounds is an ongoing area of research. "One-pot" synthesis and microwave-assisted organic synthesis (MAOS) are being explored to create these molecules more efficiently and with higher yields. analis.com.myresearchgate.netresearchgate.net These advancements facilitate the rapid generation of libraries of compounds for high-throughput screening.

Scope of Academic Inquiry for 1-Ethyl-1H-benzoimidazole-5-carboxylic acid and its Derivatives

The academic inquiry into this compound and its derivatives is multifaceted, building upon the broader understanding of the benzimidazole scaffold. The primary areas of investigation include its synthesis, chemical reactivity, and potential applications.

Synthesis and Characterization: A fundamental aspect of the research involves the development of efficient and scalable synthetic routes to this compound. This often involves the reaction of 4-amino-3-nitrobenzoic acid derivatives with an ethylating agent, followed by reduction of the nitro group and subsequent cyclization. Characterization of the synthesized compound and its derivatives is typically performed using spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. analis.com.my

Exploration of Biological Activities: A significant portion of the academic inquiry is directed towards evaluating the biological potential of this compound and its derivatives. Based on the known activities of related benzimidazoles, research would likely focus on its potential as an antimicrobial, antifungal, and anticancer agent. nih.govnih.govcymitquimica.com The ethyl group at the N-1 position can influence the compound's interaction with specific biological targets, potentially leading to novel therapeutic properties.

Applications in Material Science: While less explored than its biological applications, the potential of this compound in material science is also a valid area of academic inquiry. Its structure suggests potential use as a ligand for the formation of metal-organic frameworks (MOFs) or as a monomer in the synthesis of specialized polymers. rsc.org

Data Tables

Table 1: Selected N-Substituted Benzimidazole Derivatives and their Investigated Applications

| Compound Name | N-Substituent | Investigated Application |

| 1-Methyl-2-[N-[4-(N-n-hexyloxycarbonylamidino)phenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide | Methyl | Antithrombotic agent |

| Ethyl 1-cyclohexyl-2-substituted-1H-benzo[d]imidazole-5-carboxylate | Cyclohexyl | Antiviral (Yellow Fever, Zika) researchgate.net |

| 2-(4-Hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide | Hydrogen (unsubstituted N) | PARP inhibitor (Anticancer) researchgate.net |

| 1-(5-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride | Pyridinium methyl | Topoisomerase II inhibitor (Anticancer) nih.gov |

Table 2: Common Synthetic Approaches for Benzimidazole Derivatives

| Synthetic Method | Description | Key Features |

| Condensation of o-phenylenediamines with carboxylic acids | A classical method involving the reaction of a diamine with a carboxylic acid, often at high temperatures or with a dehydrating agent. nih.govresearchgate.net | Versatile, but can require harsh conditions. |

| Reductive Cyclization | Involves the reduction of a nitro group on an aniline (B41778) derivative, followed by in-situ cyclization with an aldehyde or carboxylic acid. medcraveonline.comresearchgate.net | Often allows for "one-pot" synthesis. |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. analis.com.my | Efficient and rapid. |

| Metal-Free Synthesis | Employs methods that avoid the use of metal catalysts, aligning with green chemistry principles. nih.gov | Environmentally friendly. |

Structure

3D Structure

Properties

IUPAC Name |

1-ethylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-6-11-8-5-7(10(13)14)3-4-9(8)12/h3-6H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOGKIHRCJXBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Heterocyclization Reactions for Benzimidazole (B57391) Core Assembly

The construction of the fundamental benzimidazole ring system is a critical step in the synthesis of the target molecule. Modern synthetic chemistry offers several efficient pathways, including one-pot reactions and catalyzed cyclizations, to build this heterocyclic core.

One-Pot Cyclization Approaches from Precursors

One-pot synthesis represents a highly efficient strategy, minimizing the need for isolating intermediates, thereby saving time, reagents, and solvents. For benzimidazole-5-carboxylates, a prevalent one-pot method involves the reaction between a substituted o-nitroaniline and an aldehyde. This approach combines nitro group reduction and subsequent cyclization into a single operational step.

Reductive Cyclization Strategies

Reductive cyclization is a cornerstone for synthesizing the benzimidazole core from o-nitroaniline precursors. A widely used and versatile method employs sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. acs.orgmdpi.com In a typical procedure for a related analogue, a precursor such as ethyl 4-(alkylamino)-3-nitrobenzoate is reacted with an aldehyde in a solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The sodium dithionite simultaneously reduces the nitro group to an amine and facilitates the condensation and subsequent cyclization with the aldehyde, forming the benzimidazole ring in a single pot. organic-chemistry.org

This strategy is particularly advantageous for producing N-substituted benzimidazoles like the target compound. By starting with an N-ethylated precursor, such as ethyl 4-(ethylamino)-3-nitrobenzoate, the ethyl group is already positioned correctly, ensuring the desired N-1 substitution pattern in the final product. organic-chemistry.org This pre-alkylation approach bypasses potential issues with regioselectivity that can arise when alkylating the benzimidazole ring after its formation.

The general reaction scheme for this one-pot reductive cyclization is outlined below:

Table 1: Representative Conditions for One-Pot Reductive Cyclization

| Precursors | Reducing Agent | Solvent | Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| Ethyl 4-(butylamino)-3-nitrobenzoate, Substituted Aldehyde | Sodium Dithionite | DMSO | Heating | Ethyl 1-butyl-2-substituted-1H-benzo[d]imidazole-5-carboxylate | organic-chemistry.org |

| Ethyl 4-(methylamino)-3-nitrobenzoate, 5-bromo-4-hydroxy-3-methoxybenzaldehyde | Sodium Dithionite | DMSO | 90°C, 3h | 2-substituted-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid (after hydrolysis) | nih.gov |

Catalyst-Mediated Cyclization Routes (e.g., Nickel-Catalyzed Cyclization)

Catalyst-mediated reactions provide alternative, often milder, pathways for benzimidazole synthesis. While various transition metals can be employed, nickel catalysts have proven effective. One such method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde using a nickel catalyst. sphinxsai.comresearchgate.net

For instance, nickel acetate (B1210297) [Ni(OAc)₂] has been shown to efficiently catalyze the formation of benzimidazoles at room temperature in a solvent like chloroform. sphinxsai.comresearchgate.net This method is notable for its mild conditions and the use of an inexpensive and commercially available catalyst. Another approach utilizes a nickel(II) chloride catalyst, often in conjunction with a ligand like quinolin-8-ol, to facilitate the C-N bond formation between a 2-haloaniline, an aldehyde, and ammonia (B1221849) under microwave irradiation. organic-chemistry.org These catalytic systems offer a powerful and adaptable toolset for constructing the benzimidazole core required for 1-Ethyl-1H-benzoimidazole-5-carboxylic acid.

N-Alkylation Strategies for Introduction of the 1-Ethyl Moiety

The introduction of the ethyl group at the N-1 position of the benzimidazole ring is a defining step in the synthesis of the target compound. This can be accomplished either by alkylating a pre-formed benzimidazole ring or by using an N-ethylated starting material prior to ring formation.

Alkylation of Benzimidazole Precursors with Ethyl Halides

A direct and common method for N-alkylation involves treating a benzimidazole precursor, such as benzimidazole-5-carboxylic acid or its ester, with an ethyl halide (e.g., ethyl iodide or ethyl bromide). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base. acs.org The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the nitrogen atom of the benzimidazole ring, creating a nucleophilic anion that subsequently attacks the ethyl halide to form the N-ethyl bond. nih.gov

Table 2: General Conditions for N-Alkylation of Imidazole (B134444) Heterocycles

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Ref |

|---|---|---|---|---|---|

| 1-hydroxyimidazole carboxylate | Benzyl halides | K₂CO₃ | DMF | Room Temperature | acs.org |

Regioselective N-Alkylation Methodologies

A significant challenge in the direct alkylation of asymmetrically substituted benzimidazoles, such as benzimidazole-5-carboxylic acid, is achieving regioselectivity. The two nitrogen atoms (N-1 and N-3) are not equivalent, and alkylation can potentially occur at either position, leading to a mixture of isomers. The distribution of these N-1 and N-3 isomers is influenced by factors such as the nature of the substituents on the benzene (B151609) ring, the choice of base, the solvent, and the specific alkylating agent used.

To circumvent this issue and ensure the exclusive formation of the desired this compound, the most effective strategy is to introduce the ethyl group before the benzimidazole ring is constructed. As described in the reductive cyclization section (2.1.2), starting the synthesis with a precursor like ethyl 4-(ethylamino)-3-nitrobenzoate definitively places the ethyl group on the nitrogen atom that will become the N-1 position of the final benzimidazole ring. organic-chemistry.org This approach pre-determines the regiochemistry, thereby providing a highly selective and efficient pathway to the target compound without the need for isomeric separation.

Carboxylation and Esterification Techniques at the 5-Position

The introduction of a carboxylic acid group at the 5-position of the 1-ethyl-1H-benzoimidazole core is a critical step in the synthesis of the target molecule. This is typically achieved through the synthesis of an ester precursor, which is then hydrolyzed to the final carboxylic acid.

Conversion of Esters to Carboxylic Acids via Hydrolysis

A common and effective method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 1-ethyl-1H-benzoimidazole-5-carboxylate. This transformation is typically carried out under basic conditions.

The process involves reacting the ethyl ester precursor with a solution of a strong base, such as sodium hydroxide (B78521) (NaOH), in a suitable solvent system, commonly a mixture of ethanol (B145695) and water. The reaction mixture is heated under reflux to drive the hydrolysis to completion. medcraveonline.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted with an acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried.

A representative procedure for this hydrolysis is as follows:

| Step | Procedure |

| 1 | A mixture of ethyl 4-(ethylamino)-3-nitrobenzoate and a suitable aldehyde is reacted in the presence of a reducing agent like sodium dithionite in a solvent such as dimethyl sulfoxide (DMSO). This "one-pot" reaction forms the ethyl 1-ethyl-1H-benzoimidazole-5-carboxylate precursor. |

| 2 | The resulting ester is then subjected to hydrolysis. |

| 3 | The ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 33% NaOH). |

| 4 | The solution is refluxed with stirring for a specified period, typically a few hours, to ensure complete conversion. |

| 5 | After cooling the reaction mixture to room temperature, it is poured onto crushed ice. |

| 6 | The solution is then acidified to precipitate the this compound. |

| 7 | The resulting solid is collected by filtration, washed with water to remove any remaining salts, and then dried. |

This method provides a straightforward and efficient route to the desired carboxylic acid from its ester precursor. medcraveonline.com

Functional Group Modification Strategies Post-Benzimidazole Formation

Once the this compound molecule has been synthesized, its functional groups can be further modified to create a variety of derivatives. The carboxylic acid group at the 5-position is a prime site for such modifications.

Common transformations of the carboxylic acid group include esterification and amide formation.

Esterification: The carboxylic acid can be converted back to an ester by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.uklibretexts.org This reaction is reversible, and the equilibrium can be shifted towards the ester by using an excess of the alcohol or by removing the water formed during the reaction. chemguide.co.uk

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govkhanacademy.orgyoutube.com Direct condensation of the carboxylic acid with an amine is also possible, often requiring high temperatures or the use of catalysts like titanium tetrachloride (TiCl4). nih.gov

These post-formation modifications allow for the synthesis of a diverse library of compounds based on the this compound scaffold.

Purification Methodologies in Synthetic Research

The purification of this compound is essential to obtain a product of high purity, suitable for further reactions or analysis. The primary methods employed are recrystallization and chromatographic separation techniques.

Recrystallization from Binary Solvent Systems

Recrystallization is a powerful technique for purifying solid compounds. For benzimidazole derivatives, binary solvent systems are often effective. A common system involves dissolving the crude product in a hot solvent in which it is highly soluble (e.g., ethanol) and then adding a second solvent in which it is less soluble (e.g., water) until the solution becomes turbid. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solution. The choice of solvents is critical and is determined by the solubility profile of the compound.

Chromatographic Separation Techniques (Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are widely used for the purification and analysis of benzimidazole derivatives.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel. The plate is then developed in a suitable solvent system, and the separated components are visualized, often under UV light. youtube.com

Column Chromatography: For larger-scale purification, column chromatography is employed. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and the eluent, allowing for their separation. youtube.com The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. Common solvent systems for the chromatography of benzimidazole derivatives include mixtures of ethyl acetate and n-hexane. youtube.com

The selection of the appropriate purification technique, or a combination of techniques, is crucial for obtaining this compound with the high purity required for its intended applications.

Chemical Reactivity and Functional Group Transformations in Research Contexts

Electrophilic Substitution Reactions on the Benzimidazole (B57391) Nucleus

The benzene (B151609) ring of the benzimidazole nucleus is susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents: the electron-donating ethyl group at the N-1 position and the electron-withdrawing carboxylic acid group at the C-5 position. The imidazole (B134444) portion of the ring system generally deactivates the benzene ring towards electrophilic attack, but reactions can proceed under specific conditions.

Nitration Studies

The introduction of a nitro group onto the benzimidazole ring is a key transformation for creating intermediates for further derivatization. While specific studies on the nitration of 1-ethyl-1H-benzoimidazole-5-carboxylic acid are not extensively detailed, the reactivity can be inferred from related structures. For 5-substituted benzimidazoles, electrophilic attack, such as nitration, is generally directed to the C-6 or C-4 positions. For instance, the mononitration of 2-Alkyl-5-chlorobenzimidazoles results in the nitro group being introduced at the 6-position researchgate.net.

Table 1: Representative Nitration Conditions for Benzimidazole Scaffolds

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzimidazolone | Nitric acid, Water | 50 - 75 °C, 2 hours | 5-Nitrobenzimidazolone | google.com |

Halogenation Investigations

Halogenation provides a functional handle on the benzimidazole nucleus for subsequent cross-coupling reactions to introduce further diversity. Similar to nitration, the position of halogenation is dictated by the existing substituents. Research on related substituted benzimidazoles has demonstrated that electrophilic bromination can be achieved with high regioselectivity. For example, 5(6)-(formylamino)benzimidazole undergoes smooth bromination to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole, highlighting the activation of the position ortho to the amino-directing group chem-soc.si.

For this compound, halogenation would be expected to occur at the C-4 or C-6 positions. The reaction can be performed using various halogenating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The choice of reagent and conditions allows for controlled mono- or di-halogenation.

Carboxylic Acid Functionalization and Derivatization at the 5-Position

The carboxylic acid group at the C-5 position is the most versatile site for derivatization, enabling the synthesis of a wide array of functional analogues, including esters, amides, and carbohydrazides.

Conversion to Carbohydrazides

Carbohydrazides (or acid hydrazides) are valuable intermediates for the synthesis of various heterocyclic systems like oxadiazoles (B1248032) and triazoles. The most common method for preparing a carbohydrazide (B1668358) from a carboxylic acid involves a two-step process. First, the carboxylic acid is converted to its corresponding ester, typically an ethyl or methyl ester. Subsequently, the ester is treated with hydrazine (B178648) hydrate (B1144303).

This hydrazinolysis reaction is typically performed by refluxing the ethyl ester of this compound with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695) nih.govnih.gov. The reaction proceeds to completion to afford 1-ethyl-1H-benzoimidazole-5-carbohydrazide in good yield nih.govnih.gov. This intermediate can then be used in condensation reactions to form hydrazones or cyclized to generate other heterocyclic moieties medcraveonline.comresearchgate.net.

Table 2: General Procedure for Carbohydrazide Synthesis

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate | Hydrazine monohydrate | Ethanol | Reflux | 1,5-Diaryl-1H-imidazole-4-carbohydrazide | nih.gov |

Amide Formation through Activation Methods

Amide bond formation is one of the most frequent transformations in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt sci-hub.se. Therefore, the carboxylic acid must first be activated. Two primary strategies are employed for the conversion of this compound to its amide derivatives.

The first method involves a two-step process where the carboxylic acid is converted to a more reactive intermediate, such as an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent researchgate.netfishersci.co.uk. The resulting acyl chloride is then treated with the desired primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the corresponding amide researchgate.net.

The second, more direct, method utilizes peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine. A wide variety of coupling agents are available, with common examples including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as 4-(Dimethylamino)pyridine (DMAP) nih.gov. Other powerful coupling agents include uronium/aminium salts like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluranium tetrafluoroborate) researchgate.netluxembourg-bio.com. These methods are known for their mild conditions and high yields nih.govluxembourg-bio.com.

Table 3: Common Activation Methods for Amide Synthesis

| Activation Method | Reagents | Base | Solvent | Key Intermediate | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) | Triethylamine (TEA) | Dichloromethane (DCM) | Acyl chloride | researchgate.netfishersci.co.uk |

| Carbodiimide Coupling | EDC, HOBt | DMAP, DIPEA | Acetonitrile, DMF | O-acylisourea / HOBt ester | nih.gov |

Esterification Reactions for Diverse Derivatives

Esterification of the C-5 carboxylic acid group is a common strategy to modify the compound's physicochemical properties or to prepare intermediates for other transformations, like the synthesis of carbohydrazides. The most direct method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., ethanol, methanol) under acidic catalysis, typically using a strong mineral acid like sulfuric acid (H₂SO₄) researchgate.net.

To achieve esterification under milder conditions or to overcome challenges with less reactive substrates, the carboxylic acid can first be activated. A common approach involves using thionyl chloride to form the acyl chloride intermediate, which then readily reacts with an alcohol to form the desired ester chemicalbook.com. This method is particularly effective for producing a variety of ester derivatives by simply changing the alcohol used in the second step. Research has documented the synthesis of various ethyl 1-substituted-1H-benzo[d]imidazole-5-carboxylate derivatives using these established methods analis.com.mynih.gov.

Cycloaddition Reactions and Heterocyclization of Ring Systems

While direct experimental studies on the cycloaddition and heterocyclization reactions of This compound are not extensively documented in publicly available literature, the reactivity of the benzimidazole core is well-established. This allows for informed predictions regarding its behavior in such transformations. The benzimidazole scaffold is a valuable building block in the synthesis of more complex, fused heterocyclic systems. Key reaction pathways include 1,3-dipolar cycloadditions and various heterocyclization strategies to construct new rings onto the existing benzimidazole framework.

1,3-Dipolar Cycloaddition Reactions

A prominent cycloaddition pathway for N-alkylated benzimidazoles involves the formation of benzimidazolium ylides, which can then undergo [3+2] cycloaddition reactions with suitable dipolarophiles, such as activated alkynes. nih.govresearchgate.net This reaction is a powerful method for the synthesis of fused N-heterocycles, particularly pyrrolo[1,2-a]benzimidazoles.

For This compound , this would first involve quaternization of the N3 nitrogen, for example, with an activated halogenated derivative, followed by in situ generation of the benzimidazolium ylide through deprotonation with a base. This ylide can then react with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction proceeds through a concerted mechanism to form a five-membered ring. researchgate.net

While specific yields for the 1-ethyl-5-carboxylic acid derivative are not reported, studies on analogous 1-alkyl-benzimidazolium ylides provide insight into the expected outcomes. The reaction of 1-alkyl-3-phenacylbenzimidazolium ylides with dimethyl acetylenedicarboxylate has been shown to afford 4-alkyl-2,3-bis(methoxycarbonyl)-1-phenacylpyrrolo[1,2-a]benzimidazoles. researchgate.net Similarly, the reaction of 1-alkyl-3-methoxycarbonylmethylbenzimidazolium ylides with DMAD yields 4-alkyl-1,2,3-tris(methoxycarbonyl)pyrrolo[1,2-a]benzimidazoles and 5-alkyl-3,4-bis(methoxycarbonyl)-1-oxopyrido[1,2-a]benzimidazoles. researchgate.net

| Benzimidazolium Ylide Precursor | Dipolarophile | Product(s) |

| 1-Alkyl-3-phenacylbenzimidazolium salt | Dimethyl acetylenedicarboxylate (DMAD) | 4-Alkyl-2,3-bis(methoxycarbonyl)-1-phenacylpyrrolo[1,2-a]benzimidazole and an open-chain compound. researchgate.net |

| 1-Alkyl-3-methoxycarbonylmethylbenzimidazolium salt | Dimethyl acetylenedicarboxylate (DMAD) | 4-Alkyl-1,2,3-tris(methoxycarbonyl)pyrrolo[1,2-a]benzimidazole and 5-alkyl-3,4-bis(methoxycarbonyl)-1-oxopyrido[1,2-a]benzimidazole. researchgate.net |

| 3-Substituted 1-alkylbenzimidazolium salt | Ethyl propiolate | 3-Substituted 9-alkyl-1-ethoxycarbonylpyrrolo[1,2-a]benzimidazoles. researchgate.net |

Heterocyclization of the Benzimidazole Ring System

The benzimidazole scaffold can also be a precursor for the synthesis of other fused heterocyclic systems through various heterocyclization reactions. These reactions typically involve the condensation of a benzimidazole derivative with a bifunctional reagent to build a new ring.

One-pot reductive cyclization methods are common for the synthesis of benzimidazole-5-carboxylic acid derivatives themselves. For instance, a similar compound, 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, was synthesized via the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde in the presence of sodium dithionite (B78146), followed by hydrolysis. medcraveonline.com This highlights the utility of building the benzimidazole ring as a key step in forming functionalized derivatives.

Furthermore, the benzimidazole core can be elaborated into more complex polycyclic systems. For example, benzimidazole derivatives can be precursors to pyrimido[1,2-a]benzimidazoles. This can be achieved by reacting a 2-aminobenzimidazole (B67599) with β-bromo-α,β-unsaturated aldehydes. nih.gov While This compound does not have the 2-amino substituent required for this specific reaction, it illustrates a general strategy of using functionalized benzimidazoles to construct fused pyrimidine (B1678525) rings.

Another approach to fused systems is through annulation onto the 1- and 2-positions of the benzimidazole ring. mdpi.com For instance, the synthesis of 1H-benzo researchgate.netwikipedia.orgimidazo[1,2-c] nih.govrsc.orgoxazin-1-one derivatives has been achieved through an Ag2CO3/TFA-catalyzed 6-endo-dig cyclization of tert-butyl 2-alkynyl-1H-benzimidazole-1-carboxylates. nih.gov This demonstrates the potential for intramolecular cyclization to form new heterocyclic rings fused to the benzimidazole core.

Although direct examples involving This compound are scarce, the known reactivity of the benzimidazole nucleus suggests its utility as a scaffold for building diverse, fused heterocyclic architectures through various cycloaddition and heterocyclization strategies. The presence of the carboxylic acid group at the 5-position and the ethyl group at the N1-position would likely influence the electronic properties and steric accessibility of the ring, potentially affecting reaction rates and regioselectivity in these transformations.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

An FT-IR spectrum allows for the identification of characteristic functional groups. For 1-Ethyl-1H-benzoimidazole-5-carboxylic acid, key absorption bands would be expected for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, C-N and C=N stretching vibrations from the imidazole (B134444) ring, aromatic C=C stretching, and C-H stretching from the ethyl and aromatic groups. A comprehensive, experimentally recorded FT-IR spectrum for this specific compound is not available in the reviewed literature.

Table 3: Expected FT-IR Absorption Bands (Note: This table is for illustrative purposes only, as no experimental data was found.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-2960 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| C=C / C=N stretch (Ring) | 1450-1620 | Medium-Strong |

| C-O stretch | 1210-1320 | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The benzimidazole (B57391) ring system would be expected to produce characteristic signals. However, no specific experimental Raman spectroscopic data for this compound has been reported in the available literature.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Disorder Phenomena in Crystal Structures of this compound

Following extensive searches of chemical and crystallographic databases, no specific crystallographic studies for the compound this compound could be located in the available literature. Consequently, there is no published data regarding its crystal structure or any potential disorder phenomena associated with it.

While crystallographic analyses of numerous related benzimidazole derivatives have been reported, this information is not directly transferable to the specific molecular and crystal structure of this compound. Disorder in a crystal lattice is a highly specific phenomenon that depends on the precise chemical nature of the molecule and the conditions of crystallization. Therefore, in the absence of experimental data for the title compound, a discussion on this topic would be purely speculative and cannot be provided at this time. Further experimental investigation involving single-crystal X-ray diffraction would be required to elucidate the crystal structure and any associated disorder.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. researchgate.netnih.gov It is widely employed for its accuracy in predicting molecular geometries, electronic structures, and vibrational frequencies. researchgate.net For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a reliable framework for detailed analysis. nih.govmdpi.com

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for Benzimidazole Derivatives Note: This table includes typical bond lengths found in related benzimidazole structures as determined by DFT calculations to illustrate expected values. Specific values for 1-Ethyl-1H-benzoimidazole-5-carboxylic acid require dedicated computational studies.

| Parameter | Bond Type | Typical Calculated Bond Length (Å) | Reference Compound |

| C=O | Carbonyl | ~1.225 (monomer) | 1,2,3-Triazol-5-Carboxylic Acid mdpi.com |

| C-O | Carboxyl | ~1.357 (monomer) | 1,2,3-Triazol-5-Carboxylic Acid mdpi.com |

| N-H | Imidazole (B134444) | ~1.01 | 5-Benzimidazole carboxylic acid researchgate.net |

| C-N | Imidazole Ring | ~1.377 - 1.389 | N-Butyl-1H-benzimidazole nih.gov |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity, electronic transitions, and biological activity. nih.gov The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov For the parent compound, 5-benzimidazole carboxylic acid (5BICA), the calculated frontier orbital energy gap is 5.2742 eV, indicating significant stability. researchgate.net The introduction of an ethyl group at the N1 position in this compound would subtly modulate these energy levels, an effect that can be precisely quantified through DFT. In many benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO may be distributed across the ring and any electron-withdrawing substituents. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies Note: The following data is for the parent compound 5-benzimidazole carboxylic acid (5BICA) and serves as a reference for the types of values obtained through DFT calculations.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| 5-Benzimidazole carboxylic acid | Not Specified | Not Specified | 5.2742 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov The MEP map illustrates regions of varying electrostatic potential on the electron density surface, which are color-coded to indicate sites susceptible to electrophilic and nucleophilic attack. nih.gov

Typically, red-colored regions represent negative electrostatic potential, indicating electron-rich areas that are prone to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential, highlighting electron-deficient areas that are targets for nucleophiles. mdpi.com For this compound, the MEP map is expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic group, marking them as the primary sites for electrophilic interaction. nih.gov Positive potential (blue) would likely be localized around the carboxylic acid hydrogen and the hydrogen atom on the imidazole ring, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides detailed insight into the intramolecular interactions, such as hyperconjugation and charge delocalization, that contribute to molecular stability. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these charge-transfer events.

In benzimidazole systems, significant delocalization occurs within the fused ring structure. For the analogous 5-benzimidazole carboxylic acid, NBO analysis revealed a strong stabilizing interaction between the lone pair on the N1 nitrogen (nN) and the antibonding orbital of the adjacent C2=N3 bond (πCN). researchgate.net This specific interaction, nN→πCN, was found to contribute a stabilization energy of 43.32 kJ mol⁻¹, highlighting substantial electron delocalization within the imidazole ring. researchgate.net Similar analyses for this compound would clarify how the N1-ethyl substituent influences these intramolecular charge transfer dynamics.

Table 3: Example of NBO Analysis from an Analogous Compound Note: This data is for the parent compound 5-benzimidazole carboxylic acid (5BICA) to illustrate the output of an NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Source |

| n(N1) | π*(C2-N3) | 43.32 | researchgate.net |

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate molecular structures. Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed, and the vibrational modes can be assigned with high accuracy using techniques like Potential Energy Distribution (PED) analysis. mdpi.com

For a carboxylic acid, the most characteristic vibrations are the O-H stretching, which appears as a very broad band, and the C=O stretching vibration. spectroscopyonline.com DFT can predict the frequencies for these and other vibrations, such as C-H and C-N stretching and bending modes, throughout the molecule. mdpi.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated theoretically, providing a powerful tool for structural elucidation and confirmation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The primary goal of QSAR is to develop predictive models that can guide the rational design of new, more potent molecules. mdpi.com

The QSAR process involves several key steps:

Dataset Preparation : A set of structurally related compounds (e.g., benzimidazole derivatives) with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, and quantum-chemical descriptors (such as HOMO/LUMO energies, dipole moment, etc.). researchgate.net

Model Development : Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation : The predictive power and robustness of the QSAR model are rigorously tested using statistical validation techniques. researcher.life

For benzimidazole derivatives, QSAR studies have been successfully employed to develop models for various biological activities, including antifungal and aldose reductase inhibitory effects. mdpi.comresearchgate.net These models have identified key molecular properties, such as hydrophobicity (LogP) and specific electronic features, that govern the activity of these compounds. researchgate.net A QSAR study involving this compound and its analogs could similarly identify the critical structural features required for a desired biological effect, thereby accelerating the discovery of new therapeutic agents.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the computational chemistry and theoretical investigations, specifically molecular docking simulations, for the compound "this compound." Research in this area tends to focus on derivatives of the broader benzimidazole class that have been synthesized and tested for specific biological activities.

Therefore, it is not possible to provide an article on the investigation of binding modes, interaction profiles, or in silico predictions of biological interactions for this specific molecule as per the requested outline. The necessary data from computational studies dedicated solely to "this compound" does not appear in the reviewed scientific databases.

Coordination Chemistry and Metal Ligand Complexation Research

Ligand Design Principles for Benzimidazole (B57391) Carboxylic Acids

Benzimidazole carboxylic acids are recognized as excellent candidates for constructing high-dimensional coordination compounds due to their versatile coordination modes. nih.gov The design principles for these ligands, including the 1-ethyl derivative, are rooted in the presence of multiple donor atoms—specifically, the two nitrogen atoms of the imidazole (B134444) ring and the two oxygen atoms of the carboxylate group. nih.gov This allows the ligand to act as a monodentate, bidentate, or bridging linker, facilitating the formation of complex supramolecular structures.

Key design considerations include:

Coordination Versatility : The ligand can coordinate to metal ions through the imidazole nitrogen atoms, the carboxylate oxygen atoms, or a combination of both, leading to a wide variety of structural motifs.

Structural Rigidity and Linkage : The fused ring system of benzimidazole provides a rigid and planar scaffold, which is crucial for creating predictable and stable frameworks.

Hydrogen Bonding : The N-H group in unsubstituted benzimidazoles is a key site for hydrogen bonding. In 1-Ethyl-1H-benzoimidazole-5-carboxylic acid, this position is blocked, but the carboxylic acid group and the uncoordinated imidazole nitrogen can still participate in significant hydrogen-bonding interactions, which help stabilize the resulting crystal structures. nih.govosti.gov

Influence of N-Substituents : The ethyl group at the N-1 position is a critical design element. It can influence the steric environment around the coordinating nitrogen atom and modify the electronic properties of the ring system. Structure-activity relationship studies suggest that the N-1 position is crucial for pharmacological effects, and substituents can enhance chemotherapeutic activity. nih.gov This principle extends to its role in controlling the assembly of coordination polymers.

Synthesis and Characterization of Metal-Organic Complexes

Metal-organic complexes involving benzimidazole carboxylic acids are typically synthesized using methods such as hydrothermal synthesis, solvothermal reactions, or slow evaporation and diffusion techniques at ambient temperatures. nih.govrsc.orgresearchgate.net These methods allow for the controlled self-assembly of metal ions and the organic ligand into crystalline solids.

Characterization of the resulting complexes is comprehensive, employing a range of analytical techniques:

Powder X-ray Diffraction (PXRD) : Used to confirm the phase purity of the bulk synthesized material and to compare it with the structure determined from a single crystal. researchgate.net

Infrared (IR) Spectroscopy : Helps to confirm the coordination of the carboxylate group to the metal center by observing shifts in its characteristic vibrational frequencies. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) : Provides information on the thermal stability of the complexes and the presence of solvent molecules within the crystal lattice. researchgate.netresearchgate.net

While specific research on this compound is limited, studies on the parent compound, 1H-benzimidazole-5-carboxylic acid, provide significant insight into its coordination behavior with Silver(I). The Ag(I) ion, with its d¹⁰ electronic configuration, displays flexible coordination geometries, often resulting in linear, trigonal, or tetrahedral arrangements. nih.gov

Table 1: Selected Structural Features of a Silver(I)-Benzimidazole Carboxylic Acid Complex

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Linear (Mononuclear Cation) | nih.gov |

| Coordinating Atoms | Two N atoms from two ligands | nih.gov |

| Ag-N Bond Length | 2.106(4) Å | nih.gov |

| N-Ag-N Bond Angle | 163.21 (14)° | nih.gov |

| Supramolecular Interactions | O-H···O, N-H···O, C-H···O hydrogen bonds; Ag···O interactions | nih.gov |

Data based on the complex with 1H-benzimidazole-5-carboxylic acid.

The coordination of benzimidazole-5-carboxylate with Cadmium(II) and Cobalt(II) leads to the formation of multidimensional supramolecular architectures. osti.govresearchgate.net

In a Cd(II) complex, [(CdL₂·H₂O)·2CH₃OH]n (where L is the deprotonated benzimidazole-5-carboxylate), the structure is a remarkable three-dimensional framework with channels generated from interlayer voids. osti.gov A different study involving a mixed-ligand system produced a 2D layer-like structure. researchgate.net The Cd(II) centers often exhibit higher coordination numbers, being coordinated by both nitrogen and oxygen atoms from the ligands. nih.gov

A Co(II) complex, {[CoL₂(H₂O)₂]·2H₂O}n, forms a 3D structure built from 1D zigzag chains. osti.gov Another study reported a 2D honeycomb network where distorted octahedral Co²⁺ ions are the coordination nodes, with the 2D layers further organized into a 3D supramolecular framework through hydrogen bonds and interlayer π-π interactions. researchgate.net

Table 2: Comparison of Cd(II) and Co(II) Coordination Architectures

| Metal Ion | Complex Formula | Structural Dimensionality | Key Features | Reference |

|---|---|---|---|---|

| Cd(II) | [(CdL₂·H₂O)·2CH₃OH]n | 3D | Framework with unusual channels | osti.gov |

| Co(II) | {[CoL₂(H₂O)₂]·2H₂O}n | 3D (from 1D chains) | Stabilized by H-bonding and π-π interactions | osti.gov |

| Co(II) | {[Co(Hbic)(H₂O)]·4H₂O}n | 3D (from 2D layers) | 2D honeycomb networks | researchgate.net |

Data based on complexes with 1H-benzimidazole-5-carboxylic acid (H₂bic or HL).

Lanthanide ions are known for their high and variable coordination numbers and their unique photoluminescent properties. Benzimidazole carboxylic acids are effective ligands for constructing lanthanide coordination polymers. rsc.org Research on the related 1H-benzimidazole-2-carboxylic acid ligand has shown the formation of a series of isostructural lanthanide complexes, [Ln(HBIC)₃]n (where Ln = Eu, Tb, Gd, Pr, Nd). rsc.orgresearchgate.net

These complexes feature 2D wave-like layer structures where the lanthanide centers are bridged by the benzimidazole carboxylate ligands. rsc.org These 2D layers are further connected by extensive intra- and inter-layer hydrogen bonds to form a robust 3D supramolecular architecture. rsc.org A key feature of these lanthanide complexes is their characteristic luminescence, which arises from an efficient energy transfer from the ligand to the metal center (the "antenna effect"). rsc.orgresearchgate.net For instance, the Tb³⁺ complex exhibits bright green luminescence with a high quantum yield. rsc.org

Investigation of Catalytic Applications of Benzimidazole-Metal Complexes

The metal centers within coordination polymers can act as active sites for catalysis. Complexes derived from benzimidazole ligands are being explored for such applications. The Lewis acidic nature of metal ions like Cd(II) and Zn(II) makes them suitable for catalyzing organic reactions. nih.gov Coordination polymers are particularly attractive as they can serve as stable, heterogeneous catalysts that are easily recoverable. nih.gov

For example, a 3D Zn(II) coordination polymer constructed from a related 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid ligand demonstrated high efficiency as a selective heterogeneous catalyst for the Knoevenagel condensation reaction. researchgate.net Similarly, iron complexes with imidazole-containing ligands have been used in LMCT (ligand-to-metal charge transfer) processes for decarboxylative addition reactions. acs.org This suggests that metal complexes of this compound could potentially be designed to exhibit catalytic activity, with the specific application depending on the choice of the metal center.

Bioinorganic Chemistry Research Pertaining to Metalloenzyme Interactions

Benzimidazole derivatives are of significant interest in medicinal and bioinorganic chemistry because their core structure is a bioisostere of natural purine (B94841) bases found in nucleotides. medcraveonline.com This structural similarity allows them to interact with biological macromolecules such as proteins and enzymes. medcraveonline.com

Metal complexes of benzimidazole-5-carboxylic acid derivatives have shown potent biological activity. For instance, certain copper, cobalt, and zinc complexes have demonstrated significant growth-inhibitory effects against human cancer cell lines. nih.gov Mechanistic studies revealed that these compounds can act as topoisomerase II inhibitors, interfering with DNA replication in cancer cells. nih.gov The coordination of the metal ion to the benzimidazole ligand can enhance this biological activity. nih.govdntb.gov.ua Therefore, research into metal complexes of this compound is a promising avenue for developing novel therapeutic agents designed to target the active sites of metalloenzymes or other biological targets. nih.gov

Supramolecular Chemistry and Crystal Engineering of Benzimidazole Derivatives

Self-Assembly Principles Driven by Non-Covalent Interactions

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov These interactions, although weaker than covalent bonds, collectively play a crucial role in the formation of complex supramolecular assemblies. mdpi.com The primary non-covalent forces that drive the self-assembly of benzimidazole (B57391) derivatives include hydrogen bonding, π-π stacking, and van der Waals forces. nih.govrsc.org

The benzimidazole core contains both hydrogen bond donors (the N-H group in unsubstituted benzimidazoles) and acceptors (the nitrogen atoms of the imidazole (B134444) ring), as well as an aromatic system capable of π-π stacking. nih.gov The presence of a carboxylic acid group, as in 1-Ethyl-1H-benzoimidazole-5-carboxylic acid, introduces a strong hydrogen bonding motif. The interplay of these interactions dictates the final supramolecular structure. The ethyl group at the N1 position can also influence the crystal packing through hydrophobic and van der Waals interactions. The thermodynamic drive to minimize systemic energy through these intermolecular non-covalent interactions results in the generation of well-ordered nanostructures. nih.gov

Design and Construction of Supramolecular Architectures

The rational design of supramolecular architectures using benzimidazole derivatives involves the strategic placement of functional groups to promote specific non-covalent interactions. By modifying the substituents on the benzimidazole ring, it is possible to tune the directionality and strength of these interactions, thereby controlling the dimensionality and topology of the resulting assembly.

Hydrogen bonding is a powerful tool in directing the self-assembly of molecules. In the case of this compound, the carboxylic acid group is a primary site for strong hydrogen bonding. Carboxylic acids often form robust dimeric synthons through O-H···O hydrogen bonds. nih.gov

Furthermore, the nitrogen atoms in the benzimidazole ring can act as hydrogen bond acceptors. For instance, in related benzimidazole structures, intermolecular O-H···N hydrogen bonds have been observed to form dimers. nih.govresearchgate.net These hydrogen-bonded dimers can then serve as building blocks for higher-order structures, such as one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net The formation of extensive hydrogen-bonding networks is a key factor in the stabilization of the crystal lattice. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Resulting Motif |

|---|---|---|---|

| Carboxylic Acid O-H | Carboxylic Acid C=O | O-H···O | Dimer |

| Carboxylic Acid O-H | Benzimidazole N | O-H···N | Chain/Sheet |

| C-H (aromatic/ethyl) | O (Carboxylic Acid) | C-H···O | Network Stabilization |

| C-H (aromatic/ethyl) | N (Benzimidazole) | C-H···N | Network Stabilization |

In various substituted benzimidazole derivatives, weak π-π stacking interactions have been observed with centroid-centroid distances in the range of 3.5 to 3.6 Å. researchgate.net These interactions often work in concert with hydrogen bonding to build up the supramolecular architecture. rsc.org For this compound, the benzimidazole rings can stack upon one another, leading to the formation of columnar structures or layered arrangements within the crystal lattice. The extent and geometry of π-π stacking can be influenced by the steric hindrance of the ethyl group and the electronic nature of the carboxylic acid substituent.

Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Benzimidazole derivatives bearing carboxylic acid groups are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming extended networks. nih.gov

The design of these materials involves selecting appropriate metal centers and organic linkers to achieve desired network topologies and functionalities. The resulting coordination polymers and MOFs can exhibit a wide range of structures, from one-dimensional chains to complex three-dimensional frameworks with porous structures. mdpi.com N-heterocyclic multicarboxylic acids, like the benzimidazole derivative , are versatile linkers in constructing coordination polymers that can be further stabilized by hydrogen bonds. nih.gov The synthesis of MOFs with benzimidazole-based ligands has been successful in creating materials with potential applications in areas such as catalysis and sensing. nih.govrsc.orgnih.gov

Table 2: Potential Coordination Modes of 1-Ethyl-1H-benzoimidazole-5-carboxylate

| Coordinating Atoms | Metal Ion | Potential Structure |

|---|---|---|

| Carboxylate Oxygen atoms | Various transition metals (e.g., Cu²⁺, Co²⁺, Zn²⁺) | 1D chains, 2D layers, 3D frameworks |

| Benzimidazole Nitrogen atom and Carboxylate Oxygen atoms | Lanthanide ions, transition metals | 3D Metal-Organic Frameworks |

Applications in Advanced Materials Science Research

Integration of Benzimidazole (B57391) Carboxylic Acids in Functional Materials Synthesis

Benzimidazole derivatives are prized in materials science for their exceptional thermal stability, chemical resistance, and unique electronic properties. The synthesis of functional materials often involves the integration of the benzimidazole moiety to impart these desirable characteristics. The presence of a carboxylic acid group, as in 1-Ethyl-1H-benzoimidazole-5-carboxylic acid, offers a versatile chemical handle for integrating the molecule into larger structures.

One of the most common methods for synthesizing benzimidazoles involves the condensation reaction between an ortho-phenylenediamine and a carboxylic acid or its derivatives. nih.govresearchgate.net This process can be reversed conceptually, where a pre-formed benzimidazole-carboxylic acid acts as a monomer or a functional additive in polymerization or material fabrication processes. The carboxylic acid group (-COOH) can readily participate in reactions such as esterification and amidation, allowing it to be covalently bonded into polymer backbones, grafted onto surfaces, or used to form metal-organic frameworks (MOFs).

For instance, benzimidazole carboxylic acids are explored as organic ligands in the construction of coordination polymers and MOFs. nih.gov The nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxyl group can coordinate with metal ions, leading to the formation of high-dimensional, porous structures with potential applications in catalysis, gas storage, and chemical sensing. The N-ethyl substitution on this compound can influence the steric and electronic properties of the resulting material, potentially tuning the framework's geometry and functionality.

Research on Polymer-Based Supramolecular Assemblies (e.g., Polybenzimidazole composites)

Polybenzimidazole (PBI) is a high-performance polymer known for its outstanding thermal and chemical stability, making it a key material for applications in extreme environments, such as high-temperature fuel cell membranes and protective fabrics. tandfonline.comnih.gov However, pristine PBI often requires modification to enhance specific properties like proton conductivity or mechanical strength. A significant area of research involves the creation of supramolecular assemblies by blending or doping PBI with other molecules, particularly those capable of forming strong non-covalent interactions like hydrogen bonds.

Aromatic carboxylic acids are prime candidates for modifying PBI. The carboxylic acid group can form strong hydrogen bonds with the imidazole (-N=) and amine (N-H) sites on the PBI polymer chains. These interactions can effectively cross-link the polymer chains, leading to a more rigid and ordered structure. This modification can reduce the polymer's free volume and alter its transport properties.

While studies have not specifically named this compound, research on doping PBI with aromatic polycarboxylic acids demonstrates the underlying principle. The introduction of these acidic molecules creates a dense network of hydrogen bonds, which has been shown to improve the stiffness and molecular sieving capabilities of the material without significantly compromising its toughness.

Potential in Gas Separation Membrane Research

The modification of polymers like PBI through the formation of supramolecular assemblies has direct implications for gas separation technologies. nih.govsciopen.com Polymer membranes are an energy-efficient solution for separating gas mixtures, such as capturing carbon dioxide (CO2) from industrial flue gas or purifying hydrogen (H2). technologypublisher.comlabpartnering.org The performance of these membranes is defined by their permeability (how fast gas passes through) and selectivity (the ability to separate one gas from another).

For glassy polymers like PBI, gas separation relies on a size-sieving mechanism. Creating a more tightly packed polymer structure can enhance the membrane's ability to distinguish between gas molecules of different sizes, thereby increasing selectivity. Research has shown that incorporating benzimidazole-functionalized groups into polymers can tighten the microporous structure through hydrogen bonding, leading to a decrease in gas diffusivity but a significant increase in CO2/CH4 selectivity. researchgate.net

The addition of small molecule dopants, such as aromatic carboxylic acids, to PBI has been explored as a strategy to tune its gas separation performance. The acid dopants interact with the PBI chains, decreasing the free volume and gas permeability while enhancing selectivity. This approach is particularly promising for H2/CO2 separation, a critical process for pre-combustion carbon capture. nih.gov Given its structure, this compound possesses the necessary functional groups (benzimidazole ring and carboxylic acid) to act as such a modifier. Its integration into a PBI matrix could theoretically enhance the polymer's size-sieving ability, making it a potential candidate for developing advanced gas separation membranes.

Investigation of Biological Activities and Mechanisms in Chemical Biology

Structure-Activity Relationship (SAR) Studies for Bioactive Benzimidazole (B57391) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a compound by making systematic changes to its chemical structure. For the benzimidazole class, the core bicyclic system is a crucial pharmacophore, and substitutions at the N-1, C-2, and C-5/6 positions significantly influence its therapeutic potential. nih.govsunderland.ac.uknih.gov

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole nucleus. bohrium.com The N-1 position, occupied by an ethyl group in the compound of interest, is critical. Alkylation at this position can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. The substituent at the C-5 position, a carboxylic acid group in this case, also plays a pivotal role. The electronic properties of this group can modulate the acidity of the N-H proton (in the parent benzimidazole) and influence the molecule's ability to form hydrogen bonds with target enzymes or receptors. researchgate.net

Structural modifications at these key positions have been extensively investigated to enhance efficacy against a broad spectrum of pathogens and cancer cell lines. nih.gov For instance, the introduction of different functional groups can alter the compound's interaction with biomolecular targets, such as enzymes and DNA, thereby modulating its biological effect. researchgate.net

Table 1: Influence of Substitutions on Benzimidazole Activity

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

|---|---|---|

| N-1 | Alkyl groups (e.g., Ethyl) | Can increase lipophilicity, potentially enhancing cell penetration and target engagement. |

| C-2 | Aryl, Heteroaryl groups | Often crucial for defining the specific type of activity (e.g., antiviral, anticancer). |

| C-5 / C-6 | Electron-donating or -withdrawing groups (e.g., -COOH) | Modulates electronic properties, solubility, and hydrogen bonding capacity, affecting interactions with biological targets. nih.govnih.gov |

Research on Antimicrobial and Antifungal Mechanisms of Action

Benzimidazole derivatives are known to possess a wide spectrum of antimicrobial and antifungal activities. nih.govresearchgate.net Research into their mechanisms of action reveals that these compounds can interfere with essential cellular processes in pathogens, leading to growth inhibition and cell death. The specific mechanism can vary depending on the derivative's structure and the target microorganism. researchgate.netnih.gov

Inhibition of Pathogen Growth Pathways

A primary mechanism by which benzimidazole derivatives exert their antimicrobial effect is through the inhibition of key enzymes essential for pathogen survival. One such target is the filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition disrupts the formation of the Z-ring, a structure necessary for cytokinesis, ultimately leading to the cessation of bacterial replication. nih.gov

Another identified target for related heterocyclic compounds is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.com This enzyme is vital for the proper functioning of transfer RNA (tRNA), which is essential for protein synthesis. Inhibition of TrmD disrupts this fundamental process, leading to potent antibacterial effects. mdpi.com The activity of benzimidazole-5-carboxylic acid esters against various bacterial and fungal strains underscores the importance of this structural class in developing new antimicrobial agents. researchgate.net

Table 2: Antimicrobial Targets of Benzimidazole and Related Derivatives

| Target Enzyme/Protein | Biological Process Affected | Consequence of Inhibition | Pathogen Type |

|---|---|---|---|

| Filamenting temperature-sensitive protein Z (FtsZ) | Bacterial Cell Division | Inhibition of cytokinesis, leading to cell growth arrest. nih.gov | Bacteria |

| tRNA (Guanine37-N1)-methyltransferase (TrmD) | Protein Synthesis | Disruption of tRNA modification, halting protein production. mdpi.com | Bacteria |

| 14α-demethylase | Fungal Sterol Biosynthesis | Inhibition of ergosterol (B1671047) synthesis, disrupting fungal cell membrane integrity. nih.gov | Fungi |

Antileukemic Research and Apoptosis Induction Studies at the Cellular Level

Derivatives of benzimidazole-5-carboxylic acid have demonstrated significant potential as antileukemic agents, primarily by inducing programmed cell death, or apoptosis, in cancer cells. nih.gov Apoptosis is a critical process for eliminating damaged or cancerous cells and is a key target for many cancer therapies. nih.gov Studies on various benzimidazole derivatives have shown potent antiproliferative activity against leukemia cell lines, with some compounds causing nearly complete cell death. mdpi.com

Modulation of Cell Cycle Progression (e.g., S/G2 arrest)

A common mechanism for anticancer agents is the disruption of the cell cycle, a series of events that leads to cell division and duplication. Benzimidazole derivatives have been shown to arrest the cell cycle at various phases, preventing cancer cells from proliferating. nih.gov For example, certain derivatives cause a block in the G2/M phase, preventing the cell from entering mitosis. nih.gov Prolonged arrest at this stage often triggers the apoptotic cascade. nih.gov Other related compounds have been found to arrest the cell cycle in the S phase, interfering with DNA synthesis, or the G1 phase. nih.govmdpi.com This ability to halt cell cycle progression is a hallmark of their antiproliferative effects. nih.gov

Table 3: Cell Cycle Arrest Induced by Benzimidazole Derivatives in Cancer Cells

| Cell Line | Compound Type | Observed Cell Cycle Phase Arrest | Reference |

|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Nocodazole analog | G2/M Phase | nih.gov |

| A549 (Lung Carcinoma) | Benzimidazole-rhodanine conjugate | S Phase | nih.gov |

| MDA-MB-231 (Breast Cancer) | Benzimidazole-oxadiazole derivative | S and G2 Phases | mdpi.com |

Regulation of Apoptotic and Anti-apoptotic Proteins

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Benzimidazole derivatives have been shown to induce apoptosis by shifting this balance in favor of cell death. nih.gov Mechanistic studies reveal that these compounds can increase the expression of pro-apoptotic proteins such as Bax and activate executioner caspases, including caspase-3 and caspase-8. mdpi.com

Simultaneously, they often decrease the levels of anti-apoptotic proteins like Bcl-2. nih.gov The resulting increase in the Bax/Bcl-2 ratio is a critical indicator of apoptosis induction, as it leads to the permeabilization of the mitochondrial membrane and the release of factors that trigger the final stages of cell death.

Table 4: Modulation of Apoptotic Proteins by Benzimidazole Derivatives

| Protein | Function | Effect of Benzimidazole Treatment | Consequence |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation / Increased Levels mdpi.com | Promotes apoptosis |

| Bcl-2 | Anti-apoptotic | Downregulation / Decreased Levels mdpi.com | Promotes apoptosis |

| Caspase-3 | Pro-apoptotic (Executioner) | Activation / Increased Levels mdpi.com | Executes apoptosis |

| Caspase-8 | Pro-apoptotic (Initiator) | Activation / Increased Levels mdpi.com | Initiates apoptosis |

DNA Strand Break Induction Studies

DNA is a primary target for many chemotherapeutic agents. Damage to DNA, such as single-strand breaks (SSBs) and the more lethal double-strand breaks (DSBs), can trigger cell cycle arrest and apoptosis if the damage is too extensive to be repaired. nih.gov While some benzimidazole derivatives are known to exert their anticancer effects through mechanisms like enzyme inhibition, others function by interacting directly with DNA. researchgate.net The planar aromatic structure of the benzimidazole core allows it to intercalate between DNA base pairs, while various side chains can interact with the minor groove. researchgate.netnih.gov

The ability of a compound to cause DNA strand breaks can be quantified using techniques such as agarose (B213101) gel electrophoresis with plasmid DNA. nih.gov In these assays, supercoiled plasmid DNA is exposed to the compound, and the conversion to relaxed (nicked, indicating SSBs) and linear (indicating DSBs) forms is measured. nih.gov This method allows for the precise quantification of DNA damage, providing insight into the genotoxic potential of a compound and its mechanism as an anticancer agent. nih.gov

Enzyme Inhibition Studies and Mechanistic Insights

The benzimidazole core, particularly with a carboxylic acid moiety at the 5-position, has been a foundational structure for designing various enzyme inhibitors. Research has explored its potential against a range of enzymatic targets critical in different disease pathways.

Neuraminidase Inhibition Research

Neuraminidase is a crucial enzyme for the release and spread of the influenza virus. nih.gov Consequently, it is a primary target for antiviral drug development. nih.gov Research into benzoic acid derivatives has identified compounds with potent anti-influenza activity by inhibiting this enzyme. nih.govmdpi.com For instance, a derivative identified as NC-5 demonstrated significant, dose-dependent inhibition of influenza A viruses, including oseltamivir-resistant strains. nih.govmdpi.com This compound was found to inhibit neuraminidase activity, which may affect the release of the virus from host cells. nih.gov While these studies establish the potential of related benzoic acid structures, specific research detailing the neuraminidase inhibitory activity of 1-Ethyl-1H-benzoimidazole-5-carboxylic acid is not extensively documented in the available literature.

Alpha-Amylase Inhibition Studies

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. While various heterocyclic compounds are explored for this purpose, specific studies focusing on this compound as an alpha-amylase inhibitor are not prominent in the reviewed literature. Research tends to focus more on its effects on α-glucosidase.

Studies on other Enzymes (e.g., α-Glucosidase, Cyclooxygenase, Poly(ADP-ribose) polymerase, Lysophosphatidic acid acyltransferase-β)

The versatile benzimidazole scaffold has been investigated for its inhibitory effects on several other key enzymes.

α-Glucosidase: Benzimidazole derivatives have been identified as excellent inhibitors of α-glucosidase. nih.gov In the search for potent inhibitors, series of benzimidazolium salts, which are quaternary derivatives of benzimidazole, have been synthesized and evaluated. nih.gov These studies have shown that the benzimidazole ring system is an effective template for developing new anti-diabetic agents. nih.gov For example, certain 4-hydroxy-2H-benzo[e] semanticscholar.orgnih.govthiazine-3-carbohydrazide 1,1-dioxide derivatives have demonstrated excellent inhibition of α-glucosidase. mdpi.com

Poly(ADP-ribose) polymerase (PARP): PARP1 is an enzyme critical to DNA repair pathways, and its inhibition is a strategy in cancer therapy. stjohns.edu The benzimidazole carboxamide scaffold has been the basis for a highly effective series of PARP-1 inhibitors. researchgate.net Optimization of these structures has led to the discovery of compounds with picomolar to low-nanomolar potency. stjohns.edunih.gov For instance, the derivative 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide displayed a K(i) of 8 nM against the PARP-1 enzyme. nih.gov Research has also explored 4-carboxamido-1H-benzimidazoles substituted at the 2-position, identifying inhibitors with IC50 values as low as 14 nM. nih.gov

| Compound Class | Specific Derivative Example | Target Enzyme | Inhibitory Potency |

|---|---|---|---|

| Benzimidazole Carboxamide | 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | PARP-1 | K(i) = 8 nM nih.gov |

| Benzimidazole-4-carboxamide | UKTT-15 | PARP-1 | IC50 = 2.6 nM stjohns.edu |

| Substituted 4-Carboxamido-1H-benzimidazole | Compound 4h | PARP | IC50 = 14 nM nih.gov |